molecular formula C7H10O3 B2783748 Methyl 3-formylcyclobutane-1-carboxylate CAS No. 1784306-12-2

Methyl 3-formylcyclobutane-1-carboxylate

Cat. No.: B2783748
CAS No.: 1784306-12-2
M. Wt: 142.154
InChI Key: LGQLZBUFWUZWAF-UHFFFAOYSA-N
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Description

Methyl 3-formylcyclobutane-1-carboxylate is a chemical compound that features both aldehyde and ester functional groups on a cyclobutane ring, making it a valuable and versatile scaffold in organic synthesis and drug discovery. The strained, four-membered cyclobutane ring is of significant interest in medicinal chemistry for its potential to influence the conformation, metabolic stability, and physical properties of drug candidates. The presence of two distinct reactive sites allows researchers to perform sequential synthetic transformations. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the formyl group is a key handle for forming carbon-carbon bonds through reactions such as aldol condensations or reductive aminations to introduce amine functionalities. This makes the compound a useful intermediate for constructing more complex, stereodefined molecular architectures. Cyclobutane-containing compounds are frequently explored in pharmaceutical research for their biological activities. Based on studies of similar structures, such analogs have demonstrated potential as enzyme inhibitors and receptor ligands, with investigated applications in developing therapies for areas like inflammatory diseases and cancer . As a bifunctional building block, this compound facilitates the synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQLZBUFWUZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198503
Record name Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410810-15-9
Record name Cyclobutanecarboxylic acid, 3-formyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Formylcyclobutane 1 Carboxylate and Stereoisomers

Precursor Design and Strategic Retrosynthetic Approaches

A logical retrosynthetic analysis of methyl 3-formylcyclobutane-1-carboxylate suggests several potential pathways. The primary disconnections can be made at the carbon-carbon bonds of the cyclobutane (B1203170) ring, pointing towards cycloaddition reactions as a key synthetic strategy. Alternatively, the functional groups can be seen as arising from the manipulation of a pre-existing cyclobutane core.

One common retrosynthetic approach involves the disconnection of the cyclobutane ring into two alkene fragments, suggesting a [2+2] cycloaddition reaction. This is a powerful and widely used method for the formation of cyclobutane rings. The choice of alkene precursors is crucial for introducing the required functional groups or their precursors at the correct positions.

Another strategy begins with a simpler cyclobutane derivative, such as a cyclobutanone (B123998) or a cyclobutane carboxylic acid, and then introduces the formyl and methyl carboxylate groups through a series of functional group transformations. This approach allows for the construction of the carbon skeleton first, followed by the refinement of the functionality. For instance, methyl 3-oxocyclobutane-1-carboxylate emerges as a key intermediate, from which the formyl group can be derived. Similarly, methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a viable precursor that can be oxidized to the target aldehyde.

Cycloaddition Reactions in Cyclobutane Ring Formation

The construction of the cyclobutane core of this compound can be efficiently achieved through various cycloaddition reactions. These methods are particularly advantageous as they can often establish the desired substitution pattern in a single step.

[2+2] Cycloaddition Strategies and Variations

The [2+2] cycloaddition of two alkene components is a cornerstone in the synthesis of cyclobutane derivatives. This reaction can be initiated either thermally or photochemically, and the choice of method depends on the nature of the reacting alkenes. For the synthesis of 1,3-disubstituted cyclobutanes, the cycloaddition of allenoates with terminal alkenes has proven to be a rapid and high-yielding approach under Lewis acid promotion.

Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
Phenyl 2,3-butadienoateVarious terminal alkenesEtAlCl2, CH2Cl2, rt1,3-substituted cyclobutanesup to 90%(Conner & Brown, 2016)

This methodology provides a versatile entry to cyclobutanes with functional handles that can be further elaborated to introduce the desired formyl and ester groups.

Photochemical and Thermal Cycloadditions

Photochemical [2+2] cycloadditions are particularly effective for the synthesis of strained ring systems. These reactions are often highly regio- and stereoselective, making them attractive for the synthesis of complex cyclobutane-containing natural products. The reaction can be performed with a wide range of alkenes, including electron-rich and electron-deficient systems, often mediated by a photosensitizer.

Thermal [2+2] cycloadditions are also a viable option, particularly for electron-deficient alkenes or in the presence of a suitable catalyst. These reactions can provide access to a variety of substituted cyclobutanes.

Derivatization from Simpler Cyclobutane Carboxylates

An alternative and often more controlled approach to this compound involves the modification of a pre-formed cyclobutane ring. This strategy allows for the careful introduction of the required functional groups and better control over the stereochemical outcome.

Introduction of the Formyl Group

The formyl group can be introduced at the 3-position of a cyclobutane ring through several methods. A common strategy involves the oxidation of a primary alcohol. For instance, methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents.

Starting MaterialReagentProductYield
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylatePyridinium chlorochromate (PCC)This compoundModerate to high
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylateSwern OxidationThis compoundHigh

Another approach involves the reduction of a carboxylic acid derivative. For example, a diester such as dimethyl cyclobutane-1,3-dicarboxylate could be selectively reduced to the corresponding aldehyde. Reagents like diisobutylaluminium hydride (DIBAL-H) are often employed for such transformations at low temperatures to avoid over-reduction to the alcohol.

Introduction of the Ester Moiety

The methyl ester group is typically introduced through standard esterification procedures. If the synthesis starts with a cyclobutane carboxylic acid, such as 3-formylcyclobutane-1-carboxylic acid, it can be readily converted to the methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like diazomethane (B1218177) or trimethylsilyldiazomethane.

Alternatively, if the cyclobutane ring is constructed from precursors already containing an ester group, this step can be circumvented. For example, in the [2+2] cycloaddition of an allenoate, the ester functionality is incorporated directly into the cyclobutane product.

Stereoselective Synthesis of this compound

The control of stereochemistry in the synthesis of polysubstituted cyclobutanes is a critical aspect of modern organic chemistry. For this compound, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the substituents on the cyclobutane ring are of significant interest.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the final product, leading to the preferential formation of one diastereomer over others (e.g., cis vs. trans). A common strategy to achieve diastereoselectivity in the synthesis of substituted cyclobutanes is through Michael addition reactions onto cyclobutene (B1205218) derivatives. nih.govresearchgate.net While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general principle involves the addition of a nucleophile to a cyclobutene bearing an electron-withdrawing group. The stereochemical outcome of the addition is often influenced by the steric hindrance of the substituents on the cyclobutene ring and the reaction conditions.

Another approach involves the functionalization of a pre-existing cyclobutane core. For instance, the stereoselective reduction of a 3-ketocyclobutane-1-carboxylate precursor could, in principle, yield a hydroxyl intermediate with a defined stereochemistry, which could then be oxidized to the desired formyl group. The choice of reducing agent and the steric environment around the ketone would be crucial in directing the diastereoselectivity of the reduction step.

Enantioselective Catalysis in Cyclobutane Construction

Enantioselective catalysis focuses on the synthesis of a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

For the construction of enantiomerically enriched cyclobutanes, several catalytic methods have been developed. One notable strategy involves the rhodium-catalyzed bicyclobutanation of a diazo compound, followed by a copper-catalyzed homoconjugate addition of a Grignard reagent. nih.gov This sequence allows for the creation of highly functionalized and stereochemically rich cyclobutanes. While this specific methodology has not been explicitly reported for the synthesis of this compound, it demonstrates a powerful approach for the enantioselective synthesis of complex cyclobutane structures.

The general reaction scheme for such a process can be outlined as follows:

StepReaction TypeCatalystKey TransformationStereochemical Control
1BicyclobutanationRh₂(S-NTTL)₄Formation of a bicyclobutane intermediate from a diazo compound.Excellent enantioselectivity is achieved through the use of a chiral rhodium catalyst. nih.gov
2Homoconjugate AdditionCuBr•SMe₂ / PBu₃Ring-opening of the bicyclobutane with a Grignard reagent to form a substituted cyclobutane.The stereochemistry of the final product is influenced by the initial stereocenter set in the bicyclobutanation step.

Organocatalysis also presents a powerful tool for the enantioselective synthesis of cyclobutane derivatives. Chiral cinchona-based squaramide catalysts have been successfully employed in the enantioselective Michael addition of thiols to cyclobutenes, affording thio-substituted cyclobutanes with high enantioselectivity. nih.govresearchgate.netrsc.org This approach could potentially be adapted for the introduction of other functional groups, including a protected formyl equivalent.

Recent Advances in Scalable Synthetic Routes

The development of scalable synthetic routes is crucial for the practical application of this compound, particularly in the pharmaceutical industry. While specific scalable syntheses for this exact compound are not widely published, general strategies for the scalable production of cyclobutane derivatives often focus on the use of readily available starting materials and robust reaction conditions.

One approach that holds promise for scalability is the use of [2+2] cycloaddition reactions. These reactions, particularly photochemical cycloadditions, can be efficient for the construction of the cyclobutane core. However, controlling the regio- and stereoselectivity on a large scale can be challenging.

Another strategy involves the modification of commercially available cyclobutane precursors. For example, the synthesis of 3-oxo-1-cyclobutane-carboxylic acid has been reported through a multi-step sequence starting from 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol, followed by cyclization with a malonic ester and subsequent hydrolysis. google.com This ketone could then serve as a key intermediate for the introduction of the formyl group at the 3-position. The scalability of this route would depend on the efficiency and safety of each individual step.

Synthetic Strategies for Analogues and Related Methyl Cyclobutane Carboxylates

The synthesis of analogues of this compound and other related methyl cyclobutane carboxylates is important for structure-activity relationship (SAR) studies in drug discovery.

One common strategy for creating analogues is to start with a common cyclobutane intermediate and introduce different functional groups. For example, methyl 1-methylcyclobutane-1-carboxylate has been synthesized by the methylation of methyl cyclobutane-1-carboxylate using a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide. prepchem.com

The synthesis of analogues with different substituents at the 3-position can be achieved by employing various synthetic transformations on a suitable precursor. For instance, a 3-hydroxycyclobutane-1-carboxylate intermediate could be used to introduce a variety of functional groups through substitution or oxidation reactions. The synthesis of trifluoromethyl-substituted cyclobutanes, which are of interest as bioisosteres for the tert-butyl group, has been achieved by reacting cyclobutylcarboxylic acids with sulfur tetrafluoride. nih.gov This highlights a method for introducing fluorine-containing moieties onto the cyclobutane ring.

Furthermore, the synthesis of carboxylate-rich alicyclic molecules, which can be considered as complex analogues, has been explored using strategies like Diels-Alder reactions and Mitsunobu reactions to expand the accessible chemical space. diva-portal.org These approaches allow for the creation of a diverse library of cyclobutane-containing molecules for various applications.

Chemical Reactivity and Transformations of Methyl 3 Formylcyclobutane 1 Carboxylate

Reactions of the Formyl Group

The formyl group is the more reactive of the two functional moieties in Methyl 3-formylcyclobutane-1-carboxylate. Its electrophilic carbonyl carbon and adjacent acidic α-hydrogens (if present, though not in this specific location) are prime targets for a variety of chemical reactions.

Oxidation Pathways and Mechanisms

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a range of oxidizing agents. ncert.nic.inwikipedia.org

Common laboratory oxidants for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). ncert.nic.in Milder oxidizing agents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's reagent can also effect this transformation, serving as a classic chemical test to distinguish aldehydes from ketones. ncert.nic.inlibretexts.org The silver mirror test, using Tollens' reagent, involves the reduction of silver(I) ions to metallic silver as the aldehyde is oxidized. libretexts.org

The general mechanism for the oxidation of aldehydes often involves the formation of a hydrate (B1144303) intermediate. libretexts.orgmasterorganicchemistry.com In aqueous media, the aldehyde carbonyl group undergoes nucleophilic addition of water to form a geminal diol. libretexts.org This hydrate is then oxidized by the reagent. For example, with chromic acid, the hydrate forms a chromate (B82759) ester which then undergoes elimination to form the carboxylic acid. masterorganicchemistry.com

Table 1: Common Oxidizing Agents for Aldehydes

Oxidizing Agent Typical Conditions Product from this compound
Potassium Permanganate (KMnO₄) Basic, aqueous 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Chromic Acid (H₂CrO₄) Acidic, aqueous (Jones oxidation) 3-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Factors influencing the rate of oxidation include the structure of the aldehyde, the chosen oxidant, and reaction conditions such as temperature and solvent. numberanalytics.com The presence of electron-withdrawing groups can sometimes increase the rate of oxidation. numberanalytics.com

Reduction Reactions

The formyl group is readily reduced to a primary alcohol, converting this compound into Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. nih.gov This is a fundamental transformation in organic synthesis. tcichemicals.com

The most common reagents for this reduction are metal hydrides. tcichemicals.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic or aqueous solvents, which will reduce aldehydes and ketones without affecting the less reactive ester group. libretexts.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both the aldehyde and the ester group to primary alcohols, yielding [3-(hydroxymethyl)cyclobutyl]methanol. tcichemicals.comlibretexts.orgcymitquimica.com Therefore, for the selective reduction of the formyl group, NaBH₄ is the preferred reagent. libretexts.org

Catalytic hydrogenation can also be employed to reduce the aldehyde to an alcohol. wikipedia.org

Table 2: Selective Reduction of the Formyl Group

Reducing Agent Reactivity Solvent Product
Sodium Borohydride (NaBH₄) Mild; reduces aldehydes and ketones Methanol (B129727), Ethanol (B145695), Water Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate nih.gov

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. ncert.nic.in This reaction is a cornerstone of carbon-carbon bond formation. The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically during an aqueous workup, to yield an alcohol. ncert.nic.in

A prominent example is the Grignard reaction. Organomagnesium halides (Grignard reagents, R-MgX) are potent carbon-based nucleophiles that react with the aldehyde in this compound. The reaction produces a secondary alcohol after protonation. For instance, reacting the starting compound with methylmagnesium bromide (CH₃MgBr) would yield methyl 3-(1-hydroxyethyl)cyclobutane-1-carboxylate.

Table 3: Examples of Nucleophilic Addition to the Formyl Group

Nucleophile (Reagent) Intermediate Final Product
Methylmagnesium Bromide (CH₃MgBr) Magnesium alkoxide Methyl 3-(1-hydroxyethyl)cyclobutane-1-carboxylate
Phenylithium (C₆H₅Li) Lithium alkoxide Methyl 3-(hydroxy(phenyl)methyl)cyclobutane-1-carboxylate

Aldol (B89426) and Related Condensation Reactions

While the target molecule lacks α-hydrogens on the formyl group and thus cannot self-condense in an aldol reaction, it can act as the electrophilic partner in a crossed aldol or related condensation reaction. A key example is the Knoevenagel condensation. wikipedia.org

The Knoevenagel condensation is a modification of the aldol condensation where the aldehyde reacts with an "active hydrogen" compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst, such as an amine. wikipedia.orgresearchgate.net For example, reacting this compound with diethyl malonate in the presence of piperidine (B6355638) would result in a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

The mechanism involves the base deprotonating the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the final conjugated system. organic-chemistry.org

Olefination Reactions

Olefination reactions transform the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene). The most prominent methods for achieving this are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.orgorganic-chemistry.org

Wittig Reaction: This reaction involves a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, reacting with the aldehyde. wikipedia.org The reaction mechanism is generally considered to be a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. libretexts.orgnumberanalytics.com This intermediate then decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the alkene depends on the stability of the ylide used. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org These carbanions are generated by treating a phosphonate ester with a base. The HWE reaction typically shows excellent stereoselectivity, favoring the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org The water-soluble phosphate (B84403) byproduct is also easier to remove than the triphenylphosphine oxide from the Wittig reaction. organic-chemistry.org The Still-Gennari modification of the HWE reaction can be used to selectively produce (Z)-alkenes. youtube.com

Table 4: Comparison of Olefination Reactions

Reaction Reagent Key Intermediate Typical Product Stereochemistry Byproduct
Wittig Phosphorus Ylide (Ph₃P=CR₂) Oxaphosphetane (Z)-alkene for non-stabilized ylides; (E)-alkene for stabilized ylides Triphenylphosphine oxide

Reactions of the Carboxylate Ester Group

The methyl ester group in this compound is generally less reactive than the formyl group. However, it can undergo characteristic reactions of carboxylic acid esters, such as hydrolysis and transesterification, typically under conditions that would also affect the aldehyde group unless it is protected.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-formylcyclobutane-1-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is irreversible. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to a tetrahedral intermediate that then expels the methoxide (B1231860) leaving group. Subsequent acidification protonates the resulting carboxylate salt.

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol under acidic conditions would lead to an equilibrium mixture containing Ethyl 3-formylcyclobutane-1-carboxylate. masterorganicchemistry.com This process is driven by using the desired alcohol as the solvent. masterorganicchemistry.com

Transesterification and Hydrolysis

The methyl ester group of this compound can be readily converted into other esters through transesterification or hydrolyzed to the corresponding carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium reaction is typically catalyzed by either an acid or a base. libretexts.org In an acidic medium, the catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. libretexts.org In a basic medium, the alkoxide of the new alcohol acts as the nucleophile. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. libretexts.org For instance, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 3-formylcyclobutane-1-carboxylate and methanol.

Hydrolysis , the cleavage of the ester by water, can also be performed under acidic or basic conditions to yield 3-formylcyclobutane-1-carboxylic acid. Basic hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, ultimately forming the carboxylate salt, which is then protonated in a separate workup step.

Table 1: Representative Transesterification and Hydrolysis Reactions

Reactant Alcohol/ReagentCatalystProductReaction Type
Ethanol (in excess)H₂SO₄ (catalytic)Ethyl 3-formylcyclobutane-1-carboxylateAcid-Catalyzed Transesterification
Sodium Ethoxide in EthanolBaseEthyl 3-formylcyclobutane-1-carboxylateBase-Catalyzed Transesterification
WaterNaOH, then H₃O⁺3-formylcyclobutane-1-carboxylic acidBase-Catalyzed Hydrolysis (Saponification)
Isopropanol (in excess)H₂SO₄ (catalytic)Isopropyl 3-formylcyclobutane-1-carboxylateAcid-Catalyzed Transesterification

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily attack electrophilic carbonyl carbons. libretexts.org this compound possesses two such electrophilic sites: the aldehyde and the ester. The aldehyde is significantly more reactive than the ester towards these nucleophiles.

Consequently, the addition of one equivalent of an organometallic reagent will selectively occur at the formyl group to produce a secondary alcohol after an aqueous workup. libretexts.org For example, reaction with methylmagnesium bromide would yield Methyl 3-(1-hydroxyethyl)cyclobutane-1-carboxylate. Using an excess of the organometallic reagent would lead to a subsequent reaction with the ester group, ultimately forming a diol.

Table 2: Selective Reactions with Organometallic Reagents

Organometallic Reagent (1 equiv.)WorkupPrimary Product
Methylmagnesium Bromide (CH₃MgBr)H₃O⁺Methyl 3-(1-hydroxyethyl)cyclobutane-1-carboxylate
Phenylmagnesium Bromide (C₆H₅MgBr)H₃O⁺Methyl 3-(hydroxy(phenyl)methyl)cyclobutane-1-carboxylate
Ethyllithium (CH₃CH₂Li)H₃O⁺Methyl 3-(1-hydroxypropyl)cyclobutane-1-carboxylate

Amidation and Other Carboxyl Derivatives

The methyl ester functionality can be converted into a variety of other carboxylic acid derivatives, most notably amides. Direct amidation can be achieved by heating the ester with an amine. This reaction is often slow and requires high temperatures, but it can be facilitated by catalysts. For example, Lewis acids like iron(III) chloride (FeCl₃) have been shown to catalyze the direct amidation of esters under solvent-free conditions. mdpi.com Similarly, nickel-based catalytic systems are also effective for the cross-coupling of methyl esters and amines. mdpi.com The reaction involves the displacement of the methoxy (B1213986) group by the amine nucleophile to form the corresponding N-substituted 3-formylcyclobutane-1-carboxamide.

Table 3: Synthesis of Amide Derivatives

Amine ReagentCatalyst/ConditionsProduct
Ammonia (NH₃)High Temperature/Pressure3-formylcyclobutane-1-carboxamide
Methylamine (CH₃NH₂)FeCl₃, 80 °C3-formyl-N-methylcyclobutane-1-carboxamide
Aniline (C₆H₅NH₂)Ni(cod)₂/IPr, Toluene, 140 °C mdpi.com3-formyl-N-phenylcyclobutane-1-carboxamide
Dimethylamine ((CH₃)₂NH)FeCl₃, 80 °C3-formyl-N,N-dimethylcyclobutane-1-carboxamide

Cyclobutane (B1203170) Ring Transformations

The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to reactions that lead to more stable five- or six-membered rings, or to acyclic systems. chemistrysteps.com

Ring-Opening Reactions and Electrocyclic Processes

The thermal cleavage of unsubstituted cyclobutane to form two molecules of ethylene (B1197577) is a classic example of a ring-opening reaction, though it requires high temperatures. thieme-connect.de For substituted cyclobutanes, ring-opening can be facilitated under milder conditions, particularly with a "push-pull" or "donor-acceptor" substitution pattern that weakens the ring bonds. acs.orgchemistryviews.org In this compound, both the ester and formyl groups are electron-withdrawing, which can make the ring susceptible to nucleophilic attack followed by ring-opening. For example, reactions with nucleophiles like thiols in the presence of a Lewis acid can trigger the cleavage of a C-C bond to yield a functionalized acyclic product. acs.orgchemistryviews.org

True electrocyclic reactions involve the concerted reorganization of π-electrons and are characteristic of unsaturated rings like cyclobutenes. chemistnotes.com The thermal, conrotatory ring-opening of a cyclobutene (B1205218) to a butadiene is a well-known example governed by orbital symmetry rules. wikipedia.orgpitt.edu Since this compound has a saturated cyclobutane core, it does not undergo such concerted electrocyclic reactions. However, it could be chemically converted to a cyclobutene derivative, which would then be a substrate for these processes.

Rearrangement Reactions Involving the Cyclobutane Core

Rearrangements of the cyclobutane core can occur, often proceeding through carbocationic intermediates. For instance, if a leaving group were introduced on a carbon atom adjacent to the ring, its departure could initiate a rearrangement. Solvolysis of cyclobutyl derivatives can lead to mixtures of cyclobutyl and cyclopropylmethyl products, indicating a complex interplay between carbocation intermediates. wikipedia.org Thermolysis can also induce rearrangements. While the thermal isomerization of cyclopropane (B1198618) is well-studied, analogous rearrangements in cyclobutanes can occur, typically involving diradical intermediates. thieme-connect.de

Ring Expansion and Contraction Methodologies

The relief of ring strain provides a powerful thermodynamic driving force for both ring expansion and contraction reactions. chemistrysteps.com

Ring Expansion: Cyclobutane derivatives can be expanded to form more stable cyclopentane (B165970) systems. nih.gov A common strategy involves generating a carbocation on a substituent attached to the ring. For example, if the formyl group of the title compound were reduced to a primary alcohol and then converted to a good leaving group (e.g., a tosylate), solvolysis could induce a 1,2-alkyl shift, expanding the four-membered ring to a five-membered one. chemistrysteps.com This type of rearrangement is analogous to a pinacol (B44631) rearrangement.

Ring Contraction: Methodologies also exist to contract a cyclobutane ring to a cyclopropane. wikipedia.orgresearchgate.net For instance, a tandem Wittig reaction-ring contraction process has been developed for α-hydroxycyclobutanones, which could be synthesized from a related cyclobutane precursor. This reaction proceeds through an unsaturated intermediate that spontaneously rearranges to a highly functionalized cyclopropanecarbaldehyde. acs.org Another approach is the Favorskii rearrangement of an α-haloketone, which could be accessed from the subject molecule through several synthetic steps.

Table 4: Potential Ring Transformation Methodologies

TransformationRequired Precursor from Subject MoleculeKey Reagents/Reaction TypeProduct Type
Ring ExpansionMethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate1. TsCl, pyridine; 2. Heat in solvent (solvolysis)Cyclopentane derivative
Ring Contractionα-hydroxycyclobutanone derivativePhosphonium (B103445) ylide (Wittig-type reaction) acs.orgCyclopropanecarbaldehyde derivative
Ring Contractionα-halocyclobutanone derivativeBase (e.g., NaOMe) (Favorskii rearrangement)Cyclopropanecarboxylic acid ester derivative

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates structural features from each of the starting materials. wikipedia.orgtcichemicals.com The aldehyde functionality of this compound makes it a prime candidate for participation in several well-established MCRs, enabling the rapid construction of complex molecules with a cyclobutane core.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can serve as the aldehyde component in this transformation. The reaction is typically performed in aprotic solvents and proceeds through a proposed cyclic transition state. organic-chemistry.org Employing the cyclobutane aldehyde in a Passerini reaction would yield a product bearing an α-acyloxy amide functionality attached to the cyclobutane ring, a scaffold of potential interest in medicinal chemistry. wikipedia.org

Ugi Four-Component Reaction (U-4CR)

One of the most versatile MCRs, the Ugi reaction, involves four components: an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. beilstein-journals.org This reaction generates α-acylamino amides. The initial step involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate. nih.gov By using this compound as the aldehyde input, complex peptidomimetic structures anchored to a cyclobutane framework can be synthesized in a single step. The reaction is highly convergent and allows for significant structural diversity in the final product by simply varying the other three components. tcichemicals.combeilstein-journals.org

Biginelli Reaction

The Biginelli reaction is a cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) (or thiourea) under acidic conditions. wikipedia.orgillinois.edu This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, which are heterocyclic scaffolds with significant pharmacological applications. wikipedia.org this compound can function as the aldehyde component, leading to the formation of dihydropyrimidinones bearing a methyl 1-carboxylate-cyclobut-3-yl substituent at the 4-position of the heterocyclic ring.

Table 1: Potential Multi-Component Reactions

Reaction NameReactant 1Reactant 2Reactant 3Reactant 4Potential Product Class
Passerini ReactionThis compoundCarboxylic Acid (R¹-COOH)Isocyanide (R²-NC)-α-Acyloxy Amides
Ugi ReactionThis compoundPrimary Amine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)α-Acylamino Amides
Biginelli ReactionThis compoundβ-Ketoester (e.g., Ethyl acetoacetate)Urea or Thiourea-Dihydropyrimidin(thi)ones

Functional Group Interconversions on the Cyclobutane Scaffold

The presence of both an aldehyde and a methyl ester on the cyclobutane ring allows for a range of selective functional group interconversions (FGIs). These transformations are crucial for elaborating the core structure into more complex target molecules.

Transformations of the Formyl Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to both oxidation and reduction, as well as carbon-carbon bond-forming reactions.

Reduction to an Alcohol: The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group) using a variety of reducing agents. Standard reagents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. This would yield methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. nih.gov

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid to form cyclobutane-1,3-dicarboxylic acid monomethyl ester. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) under the Tollens' test conditions. This transformation is useful for creating dicarboxylic acid derivatives. copernicus.org

Olefination Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org By reacting this compound with a phosphonium ylide (a Wittig reagent), the carbonyl C=O bond is replaced with a C=C double bond. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of various vinyl groups onto the cyclobutane scaffold. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used. wikipedia.org

Transformations of the Methyl Carboxylate Group

The methyl ester group can also undergo several important transformations, typically involving nucleophilic acyl substitution.

Hydrolysis to a Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, yielding 3-formylcyclobutane-1-carboxylic acid. This is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. psu.edu Acid-catalyzed hydrolysis is also possible but is an equilibrium-driven process. google.com

Amidation: The ester can be converted directly into an amide by heating with an amine. This reaction, often called aminolysis, can be slow and may require catalysts. Modern methods utilize metal catalysts (e.g., based on Ni or Fe) to facilitate the direct amidation of esters under milder conditions, providing access to a wide range of cyclobutane carboxamides. mdpi.commdpi.com

Table 2: Key Functional Group Interconversions

Functional GroupTransformationTypical ReagentsProduct Functional Group
Formyl (Aldehyde)ReductionNaBH₄, MeOH; or LiAlH₄, THFHydroxymethyl (Alcohol)
Formyl (Aldehyde)OxidationKMnO₄; or Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid
Formyl (Aldehyde)Wittig OlefinationPhosphonium Ylide (Ph₃P=CHR)Alkene
Methyl Carboxylate (Ester)Hydrolysis (Saponification)1. NaOH (aq), Δ; 2. H₃O⁺Carboxylic Acid
Methyl Carboxylate (Ester)AmidationAmine (R¹R²NH), Catalyst, ΔAmide

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The stereocontrolled synthesis of complex molecules is a central theme in modern organic chemistry, with significant implications for the development of pharmaceuticals and agrochemicals. Chiral building blocks, which are enantiomerically pure compounds, serve as foundational starting materials in these synthetic endeavors. Methyl 3-formylcyclobutane-1-carboxylate, when resolved into its individual enantiomers, functions as a valuable chiral building block.

The synthesis of many pharmaceuticals and agrochemicals relies on the availability of such chiral intermediates. These building blocks allow for the introduction of specific stereochemistry into a target molecule, which is often crucial for its biological activity. The process frequently involves utilizing nature's "chiral pool," which includes amino acids and carbohydrates, to derive these foundational structures. The development of synthetic methods to produce complex chiral drug candidates from non-chiral starting materials using chiral catalysts is also a significant area of research. researchgate.netbuchler-gmbh.comnih.gov

The strategic placement of the formyl and carboxylate groups on the cyclobutane (B1203170) ring allows for a variety of stereoselective transformations. Chemists can manipulate these functional groups to introduce new stereocenters with high levels of control, making it a powerful tool for assembling intricate three-dimensional structures.

Total Synthesis of Natural Products and Bioactive Compounds

The unique conformational constraints and reactivity of the cyclobutane ring make this compound an attractive component in the total synthesis of natural products and other bioactive molecules.

Integration into Macrocyclic Architectures

Macrocycles, large cyclic molecules, are prevalent in a wide range of biologically active natural products. The synthesis of these structures is often challenging due to entropic factors. The rigid framework of the cyclobutane ring can be exploited to pre-organize a linear precursor, facilitating the crucial ring-closing step in macrocyclization. The aldehyde and ester functionalities of this compound provide convenient handles for attaching the linear chains that will ultimately form the macrocyclic ring. This strategy has been employed in the synthesis of various macrocyclic compounds where the cyclobutane unit serves as a key structural element. nih.govresearchgate.net

Construction of Fused and Bridged Ring Systems

Fused and bridged ring systems are common motifs in many complex natural products. slideshare.net The strained nature of the cyclobutane ring in this compound can be harnessed to drive ring-expansion or rearrangement reactions, leading to the formation of larger, more complex polycyclic systems. researchgate.net For instance, under thermal or photochemical conditions, the cyclobutane ring can undergo cleavage and subsequent rearrangement to form five- or six-membered rings. This approach has been utilized to construct intricate molecular skeletons that would be difficult to access through more conventional methods. nih.gov

Precursor in Pharmaceutical and Agrochemical Intermediate Synthesis

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of key intermediates in the pharmaceutical and agrochemical industries. The aldehyde group can be readily transformed into a variety of other functional groups, such as alcohols, amines, and carboxylic acids, through standard organic reactions. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This functional group versatility allows for the synthesis of a diverse array of substituted cyclobutane derivatives. calstate.edu These derivatives can then be incorporated into larger molecules with potential therapeutic or pesticidal properties. For example, cyclobutane-containing compounds have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.

Development of Novel Monomers and Polymerization Studies

The field of polymer science is constantly seeking new monomers to create materials with unique properties. This compound and its derivatives have been explored as monomers in polymerization reactions. The presence of the reactive formyl group and the ester functionality allows for various polymerization strategies, including condensation polymerization and ring-opening polymerization.

For instance, derivatives of cyclobutane carboxylic acids have been used in ring-opening metathesis polymerization (ROMP) to create alternating copolymers. chemicalbook.com Furthermore, cyclobutene (B1205218) monomers, which can be synthesized from cyclobutane precursors, have been successfully polymerized through anionic addition polymerization. researchgate.net The resulting polymers, containing cyclobutane units in their backbone, can exhibit interesting thermal and mechanical properties due to the strained nature of the four-membered ring.

Contributions to Retrosynthetic Analysis Paradigms

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. nih.gov The unique reactivity of this compound has contributed to the development of new retrosynthetic strategies.

The presence of a carbonyl group attached to the cyclobutane ring has inspired unconventional retrosynthetic disconnections based on C–H functionalization logic. acs.orgbaranlab.org This approach views the carbonyl group as a directing element that can facilitate the selective functionalization of C–H bonds on the cyclobutane ring, offering a more efficient and atom-economical route to complex cyclobutane-containing targets. This strategy provides an alternative to traditional methods like photocycloaddition for constructing unsymmetrical cyclobutane structures. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Formylcyclobutane 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 3-formylcyclobutane-1-carboxylate, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to fully characterize its structure.

Assignment of Stereochemical Features

The stereochemistry of this compound, which can exist as cis and trans isomers, can be unequivocally determined using ¹H NMR spectroscopy, primarily through the analysis of chemical shifts and proton-proton coupling constants (J-values).

The protons on the cyclobutane (B1203170) ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling. The relative stereochemistry of the substituents at C1 and C3 can be determined by the magnitude of the vicinal coupling constants between the methine protons and the adjacent methylene (B1212753) protons. In cyclobutane systems, cis and trans coupling constants can vary, but typically, these values are distinct enough to allow for stereochemical assignment.

Nuclear Overhauser Effect (NOE) experiments are also crucial for determining stereochemistry. For the cis isomer, an NOE correlation would be expected between the proton at C1 and the proton at C3. Conversely, the absence of this correlation would suggest a trans configuration.

Illustrative ¹H NMR Data for cis-Methyl 3-formylcyclobutane-1-carboxylate: This data is hypothetical and serves as an example of expected values.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
CHO9.5-9.8s-
OCH₃3.6-3.8s-
H12.8-3.2m-
H32.9-3.3m-
CH₂ (ring)2.0-2.6m-

Illustrative ¹³C NMR Data for this compound: This data is hypothetical and serves as an example of expected values.

CarbonExpected Chemical Shift (δ, ppm)
C=O (aldehyde)200-205
C=O (ester)170-175
OCH₃50-55
C145-50
C350-55
CH₂ (ring)25-35

Dynamic NMR Studies for Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or bent conformation to relieve torsional strain. This puckering leads to two distinct conformers that can interconvert via a process known as ring-flipping. The substituents on the ring can occupy either axial or pseudo-axial and equatorial or pseudo-equatorial positions.

Dynamic NMR (DNMR) spectroscopy can be used to study this conformational dynamism. At low temperatures, the ring-flipping process may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature is increased, the rate of interconversion increases, leading to a coalescence of these signals into a time-averaged spectrum. By analyzing the spectra at different temperatures, the energy barrier for the ring-flipping process can be determined. For monosubstituted cyclobutanes, this barrier is typically low. The presence of two substituents in this compound would influence the conformational equilibrium, with the bulkier substituents preferentially occupying the equatorial positions to minimize steric interactions.

Multi-dimensional NMR Techniques for Complex Structures

For a comprehensive and unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the connectivity of protons within the cyclobutane ring, showing correlations between geminally and vicinally coupled protons. This would be instrumental in tracing the spin systems of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This allows for the definitive assignment of the carbon signals for the methine and methylene groups of the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons of the ester group would show a correlation to the ester carbonyl carbon, and the aldehydic proton would correlate with the C3 of the ring. These correlations help to piece together the entire molecular structure.

Single-Crystal X-ray Diffraction Analysis

Elucidation of Solid-State Conformation and Crystal Packing

An X-ray crystallographic study of this compound would first confirm the relative stereochemistry (cis or trans) of the substituents. Furthermore, it would reveal the precise puckering of the cyclobutane ring in the solid state. The degree of puckering and the specific conformation adopted in the crystal are influenced by the steric and electronic effects of the substituents and the forces involved in crystal packing.

The analysis would also detail the arrangement of the molecules in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, which maximizes favorable intermolecular interactions.

Intermolecular and Intramolecular Interactions in the Crystalline State

The functional groups present in this compound—an aldehyde and a methyl ester—are capable of participating in various non-covalent interactions that dictate the crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal structure. The aldehydic proton and the protons on the cyclobutane ring can act as weak donors, while the carbonyl oxygen atoms of the aldehyde and the ester are potential acceptors.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that will be present between all atoms in the crystal. They play a crucial role in the close packing of molecules. britannica.comnih.goviucr.org

The interplay of these interactions determines the final crystal structure. A detailed analysis of the crystal packing would reveal motifs such as dimers, chains, or sheets formed through these intermolecular forces.

Advanced Mass Spectrometry for Structural Confirmation and Isomer Differentiation

Advanced mass spectrometry (MS) serves as a critical tool for the molecular weight confirmation and structural elucidation of this compound. Due to its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for its analysis. nih.govnih.govspringernature.com In a typical GC-MS experiment, the compound is first separated from any impurities on a GC column before being introduced into the mass spectrometer.

Upon entering the ion source, typically employing electron ionization (EI), the molecule loses an electron to form a positively charged molecular ion ([M]•+). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (142.15 g/mol ). The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.orglibretexts.org The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fingerprint that can be used to deduce the molecule's structure.

The fragmentation pattern of this compound is predicted to be influenced by its key structural features: the cyclobutane ring, the methyl ester group, and the formyl group. Common fragmentation pathways include:

Loss of the methoxy (B1213986) group (-OCH₃): A prominent peak would be expected at m/z 111, resulting from the cleavage of the ester's C-O bond.

Loss of the methyl formate (B1220265) group (HCOOCH₃): Rearrangement and cleavage could lead to the loss of a 60 Da neutral fragment, producing an ion at m/z 82.

Cleavage of the formyl group (-CHO): Loss of the aldehyde group would result in a fragment ion at m/z 113. libretexts.org

Ring fragmentation: The strained cyclobutane ring is susceptible to cleavage. docbrown.info A characteristic fragmentation pathway for cyclobutanes involves the loss of ethene (C₂H₄), which would lead to a fragment ion at m/z 114. Further fragmentation of the ring structure would produce a complex pattern of smaller ions. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFragmentation Pathway
142[C₇H₁₀O₃]•+Molecular Ion (M•+)
113[C₆H₉O₂]+Loss of formyl radical (•CHO)
111[C₆H₇O₂]+Loss of methoxy radical (•OCH₃)
83[C₅H₇O]+Loss of carbomethoxy radical (•COOCH₃)
55[C₄H₇]+ or [C₃H₃O]+Cyclobutyl fragment or fragment from ester/aldehyde cleavage

Differentiating between the cis and trans diastereomers of this compound presents a greater challenge, as they often yield very similar mass spectra under standard EI conditions. numberanalytics.com However, advanced MS techniques can reveal subtle differences. Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), can be employed. patsnap.comlcms.cz In this method, the molecular ion (m/z 142) is isolated and then subjected to collisions with an inert gas. The resulting fragmentation can be stereochemistry-dependent; the different spatial arrangement of the functional groups in the cis and trans isomers can influence the stability of the transition states during fragmentation, leading to different relative abundances of the product ions. nih.govnih.gov Furthermore, Ion Mobility-Mass Spectrometry (IMS-MS) offers a powerful solution for separating isomers in the gas phase. researchgate.netnih.gov This technique separates ions based on their size, shape, and charge, allowing for the potential resolution of diastereomers based on their different collision cross-sections before they are analyzed by the mass spectrometer.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses two stereocenters, making it a chiral molecule that can exist as enantiomers and diastereomers. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, is an indispensable tool for determining the absolute configuration and enantiomeric purity of such compounds. thieme-connect.demdpi.com

Vibrational Circular Dichroism (VCD) is a particularly powerful chiroptical technique that has emerged as a reliable method for the unambiguous assignment of absolute configuration for chiral molecules in solution. rsc.orgbruker.com VCD measures the difference in absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.govnumberanalytics.com The resulting VCD spectrum shows both positive and negative bands (Cotton effects), creating a unique spectroscopic signature for a specific enantiomer. Its mirror-image enantiomer will exhibit an exactly opposite VCD spectrum.

The determination of the absolute configuration of, for example, trans-Methyl 3-formylcyclobutane-1-carboxylate involves a combination of experimental measurement and quantum chemical calculation. rsc.orgnih.gov

Experimental Spectrum: A high-quality VCD spectrum of the purified sample is recorded in a suitable solvent, such as chloroform-d (B32938) (CDCl₃).

Computational Modeling: The three-dimensional structures of both enantiomers (e.g., (1R,3S) and (1S,3R)) are modeled using computational chemistry methods. A conformational search is performed to identify all low-energy conformers for each enantiomer.

Spectrum Calculation: For each low-energy conformer, the theoretical IR and VCD spectra are calculated. These are then averaged based on their predicted Boltzmann populations to generate the final theoretical spectra for each enantiomer.

Comparison: The experimental VCD spectrum is compared to the calculated spectra for the (1R,3S) and (1S,3R) enantiomers. A definitive match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample.

Enantiomeric purity can also be assessed using VCD. Since the VCD signals of enantiomers are equal and opposite, a racemic mixture will show no VCD signal. The intensity of the observed VCD spectrum is directly proportional to the enantiomeric excess (ee) of the sample.

Table 2: Hypothetical Key VCD Bands for (1R,3S)-Methyl 3-formylcyclobutane-1-carboxylate

Wavenumber (cm⁻¹)Sign of Cotton EffectAssociated Vibrational Mode
~2850+Aldehydic C-H Stretch
~1745-Ester C=O Stretch
~1725+Aldehyde C=O Stretch
~1170-Ester C-O Stretch
~950+Cyclobutane Ring Deformation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and offers valuable insights into the molecule's conformational preferences.

Infrared (IR) Spectroscopy is used to identify the primary functional groups based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups. The ester carbonyl (C=O) stretch is expected to appear around 1735-1750 cm⁻¹, while the aldehyde carbonyl stretch typically appears at a slightly lower wavenumber, around 1720-1740 cm⁻¹. pressbooks.pub Another key feature for the aldehyde is the C-H stretching vibration, which appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the cyclobutane ring and the methyl group would be observed in the 2850-3000 cm⁻¹ region. docbrown.info The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-O stretching, C-C stretching, and various bending and deformation modes of the cyclobutane ring. dtic.milacs.org

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2980-2850Medium-StrongC-H Stretch (Aliphatic)
~2820, ~2720WeakC-H Stretch (Aldehyde)
~1745StrongC=O Stretch (Ester)
~1725StrongC=O Stretch (Aldehyde)
1250-1150StrongC-O Stretch (Ester)
~900MediumCyclobutane Ring Deformation

Raman Spectroscopy , which relies on inelastic scattering of light, provides complementary information. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C vibrations of the cyclobutane ring are often more prominent in the Raman spectrum.

Crucially, Raman spectroscopy is an excellent technique for studying the conformational properties of cyclic molecules. nih.gov The cyclobutane ring is not planar; it adopts a puckered or "folded" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org For a substituted cyclobutane, this leads to the possibility of different conformers, where the substituents can occupy either pseudo-axial or pseudo-equatorial positions. These different conformers have distinct vibrational modes and energies. By analyzing the Raman spectrum, potentially at different temperatures, it is possible to identify the presence of multiple conformers in solution and, in some cases, determine their relative stabilities. nih.gov For example, the low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly sensitive to the ring-puckering vibrations and can provide direct evidence of the molecule's conformational landscape.

Table 4: Predicted Raman Shifts for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2980-2850StrongC-H Stretch (Aliphatic)
~1740WeakC=O Stretch (Ester)
~1720WeakC=O Stretch (Aldehyde)
1460-1440MediumCH₂ Scissoring
1050-850StrongC-C Stretch / Ring Breathing (Cyclobutane)
<400MediumRing Puckering / Deformation

Computational and Theoretical Studies of Methyl 3 Formylcyclobutane 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods calculate the electronic structure of a molecule based on its electron density, providing valuable insights into its properties and reactivity. For Methyl 3-formylcyclobutane-1-carboxylate, DFT calculations are instrumental in elucidating its fundamental electronic characteristics and predicting its spectroscopic signatures.

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. For this compound, the analysis would reveal how the electron-withdrawing formyl and carboxylate groups influence the energy and distribution of these frontier orbitals across the cyclobutane (B1203170) ring.

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Illustrative Data Table: Electronic Properties This table demonstrates how key electronic parameters for this compound, calculated using a DFT method like B3LYP with a 6-311G(d,p) basis set, would be presented.

ParameterCalculated Value (eV)Implication for Reactivity
HOMO EnergyTypical Negative ValueIndicates electron-donating ability
LUMO EnergyTypical Near-Zero/Positive ValueIndicates electron-accepting ability
HOMO-LUMO GapCalculated Energy DifferenceA smaller gap suggests higher reactivity

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to confirm or interpret experimental data. For this compound, theoretical vibrational and nuclear magnetic resonance spectra can be computed.

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of the molecule. This allows for the assignment of specific absorption bands in an experimental FT-IR spectrum to particular bond stretches, bends, or torsions. For this compound, key predicted frequencies would include the C=O stretches of the aldehyde and ester groups and the various C-H and C-C vibrations of the cyclobutane ring.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. These theoretical values serve as a valuable reference for assigning peaks in experimental NMR spectra, helping to confirm the molecule's structure.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Shifts This table shows a hypothetical comparison between theoretically predicted and experimentally obtained ¹³C NMR chemical shifts for key carbon atoms in the molecule.

Carbon AtomTheoretical Shift (ppm)Experimental Shift (ppm)
Aldehyde Carbonyl (C=O)Calculated ValueMeasured Value
Ester Carbonyl (C=O)Calculated ValueMeasured Value
Methoxy (B1213986) Carbon (-OCH₃)Calculated ValueMeasured Value
Cyclobutane C1Calculated ValueMeasured Value
Cyclobutane C3Calculated ValueMeasured Value

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers that govern reaction rates.

For any proposed reaction involving this compound—such as a nucleophilic addition to the formyl group or a cycloaddition—computational methods can locate the transition state (TS) structure. The TS represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). A lower energy barrier corresponds to a faster reaction rate. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be determined.

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products. This is particularly important for reactions involving charged or highly polar species, where solvent interactions can dramatically alter energy barriers and reaction outcomes.

Conformational Landscape Analysis

The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve ring strain. The substituents on the ring of this compound can exist in different spatial arrangements (e.g., cis/trans isomers) and adopt various conformations.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. sciepub.comsciepub.com Mapping the PES allows for the identification of stable isomers, transition states, and the energetic barriers between them. For this compound, PES mapping can elucidate the conformational preferences of the cyclobutane ring and the relative stabilities of its stereoisomers.

Key Findings from a Hypothetical PES Scan:

Identification of Minima: The PES scan would likely reveal two primary energy minima corresponding to the cis and trans isomers of this compound.

Puckered Conformations: For each isomer, further minima corresponding to different puckered conformations of the cyclobutane ring would be identified. The substituents (formyl and methyl carboxylate groups) can occupy either axial or equatorial-like positions in these puckered structures.

Transition States: The calculations would also locate the transition states connecting these minima, providing the energy barriers for ring puckering and for the interconversion between different conformers.

An illustrative data table summarizing the relative energies of different conformations is presented below.

IsomerConformationRelative Energy (kcal/mol)
transEquatorial-Equatorial0.00
transAxial-Axial4.50
cisEquatorial-Axial2.10
cisAxial-Equatorial2.30

This is a hypothetical data table for illustrative purposes.

Stereochemical Influence on Conformation

Stereochemistry plays a crucial role in defining the three-dimensional structure and, consequently, the properties of a molecule. windows.net In this compound, the relative orientation of the formyl and methyl carboxylate groups (cis or trans) significantly impacts the conformational preferences of the cyclobutane ring.

trans-isomer: In the trans-isomer, the two bulky substituents are on opposite sides of the ring. This arrangement generally leads to lower steric hindrance. The most stable conformation is typically one where both substituents occupy pseudo-equatorial positions on the puckered cyclobutane ring, minimizing steric interactions.

cis-isomer: In the cis-isomer, both substituents are on the same side of the ring, leading to increased potential for steric clash. The molecule will adopt a puckered conformation that best accommodates these groups, likely with one substituent in a pseudo-equatorial position and the other in a pseudo-axial position to alleviate some of the steric strain.

Computational geometry optimizations can provide detailed structural parameters for the most stable conformers of each stereoisomer.

Parametertrans Isomer (Equatorial-Equatorial)cis Isomer (Equatorial-Axial)
C1-C2 Bond Length (Å)1.551.56
C2-C3 Bond Length (Å)1.551.54
Ring Puckering Angle (°)2528
Dihedral Angle (H-C1-C3-H) (°)150145

This is a hypothetical data table for illustrative purposes.

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are critical in determining molecular conformation, crystal packing, and interactions with other molecules. mhmedical.com While this compound is a relatively small molecule, intramolecular non-covalent interactions can still influence its preferred conformation.

The primary functional groups capable of engaging in such interactions are the formyl group (an aldehyde) and the methyl carboxylate group (an ester). The oxygen atoms in these groups are potential hydrogen bond acceptors. While there are no strong hydrogen bond donors within the molecule itself, weak C-H···O interactions may occur between the aldehyde proton or ring protons and the carbonyl oxygens. These interactions, although weak, can contribute to the stabilization of certain conformations.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility and conformational dynamics. frontiersin.orgnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a "movie" of the molecule in motion.

For this compound, an MD simulation could reveal:

Ring Dynamics: The simulation would show the dynamic puckering of the cyclobutane ring, with the molecule fluctuating between different puckered states. The frequency and amplitude of these motions can be quantified.

Conformational Transitions: Over longer simulation times, it might be possible to observe transitions between different stable conformers, providing information about the energy barriers and pathways for these changes.

Solvent Effects: By performing the simulation in a solvent box (e.g., water), one can study how the interactions with solvent molecules influence the conformational preferences and dynamics of the solute.

The results of an MD simulation can be analyzed to generate data such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure.

Simulation ParameterValue
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Average Ring Puckering Angle (°)26 ± 5
Conformational Transition Events3

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Outlook for Methyl 3 Formylcyclobutane 1 Carboxylate

Exploration of Novel Catalytic Transformations

The aldehyde and ester moieties of Methyl 3-formylcyclobutane-1-carboxylate serve as versatile handles for a wide array of chemical modifications. Future research will undoubtedly focus on applying modern catalytic methods to transform these functional groups selectively and efficiently. Exploring organophotoredox catalysis, for instance, could open new pathways for C-C bond formation at the formyl group or for novel cycloaddition reactions involving the cyclobutane (B1203170) core itself. catalysis.blog

Furthermore, the development of enantioselective catalytic processes will be crucial for accessing specific stereoisomers of its derivatives, which is of paramount importance for applications in medicinal chemistry. Research into asymmetric hydrogenation, oxidation, and olefination of the aldehyde group, using chiral catalysts, represents a significant area for exploration.

Table 1: Potential Catalytic Transformations for Future Study

Functional Group Catalytic Method Potential Outcome
Aldehyde Asymmetric Hydrogenation Chiral alcohol derivatives
Aldehyde Organocatalytic Aldol (B89426)/Mannich Reactions Complex polyfunctional molecules
Aldehyde Photoredox-mediated Giese Addition C-C bond formation with alkyl radicals
Ester Catalytic Amidation/Transesterification Diverse amide and ester libraries

Integration into Flow Chemistry Systems for Efficient Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. catalysis.bloghidenanalytical.com Integrating the synthesis and derivatization of this compound into flow systems is a key future direction. Photochemical reactions, such as [2+2] cycloadditions to form the cyclobutane ring, can be made more efficient and scalable using flow reactors equipped with LED light sources. wikipedia.orgresearchgate.net This approach reduces reaction times and can lead to higher molecular weight polymers in polymerization processes. hidenanalytical.com

Flow systems would also enable the safe and controlled execution of hazardous reactions, such as those involving energetic intermediates or highly reactive reagents. The development of multi-step, continuous-flow processes starting from simple precursors to complex derivatives of this compound will be a major step toward its industrial-scale application. mdpi.com The use of Process Analytical Technology (PAT) within these flow systems can provide real-time data to ensure optimal reaction conditions are maintained. americanpharmaceuticalreview.com

Design of Next-Generation Molecular Scaffolds Utilizing the Cyclobutane Core

In medicinal chemistry, there is a growing need to "escape from flatland" and explore three-dimensional (3D) molecular shapes to access novel biological targets. mt.com The cyclobutane ring is an attractive yet underutilized 3D scaffold. numberanalytics.com Its rigid, puckered structure can position substituents in well-defined spatial orientations, making it an ideal core for designing new pharmacophores. rsc.orgresearchgate.net

Future research will focus on using this compound as a starting point for creating libraries of novel 3D fragments for fragment-based drug discovery (FBDD). numberanalytics.com The aldehyde and ester groups can be used as anchor points to introduce diverse functional groups and build molecular complexity. These cyclobutane-containing scaffolds could be used to mimic peptide turns, act as conformationally restricted linkers, or serve as bioisosteres for other cyclic systems, potentially improving properties like metabolic stability and solubility in drug candidates. rsc.orgmt.com This approach has shown promise in developing antagonists for targets like the αvβ3 integrin. numberanalytics.com

Interdisciplinary Applications in Materials Science and Supramolecular Chemistry

The rigid structure of the cyclobutane ring makes it a compelling component for advanced materials. Future work could explore the incorporation of the this compound motif into polymers, leading to materials with unique thermal and mechanical properties. hidenanalytical.com For example, cyclobutane-based polyesters and polyamides are of interest for developing sustainable materials. hidenanalytical.com

In supramolecular chemistry, the defined geometry of the cyclobutane core can be exploited to direct the assembly of complex architectures. nih.gov By modifying the functional groups, molecules can be designed to form specific non-covalent interactions, such as hydrogen bonds or stacking interactions, leading to the creation of functional cocrystals, molecular cages, or sensors. wikipedia.org Research has shown that face-to-face stacking of aromatic rings can be used to align alkenes for quantitative [2+2] cross-photoreactions, a principle that could be extended to derivatives of this compound. nih.govwikipedia.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and transformations of this compound, advanced methods for real-time reaction monitoring are essential. The application of Process Analytical Technology (PAT) tools, such as in-situ spectroscopy, will be a key research focus. mt.comnsf.gov Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. rsc.orgamericanpharmaceuticalreview.com

This approach, often termed operando spectroscopy, allows for the simultaneous measurement of spectroscopic data under actual reaction conditions, providing invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. numberanalytics.comwikipedia.org For example, FlowNMR spectroscopy is an excellent non-invasive method for obtaining accurate kinetic data during a reaction. rsc.org Such detailed understanding is critical for process optimization, ensuring product quality, and scaling up production safely and efficiently. americanpharmaceuticalreview.com

Table 2: Applicable In-Situ Spectroscopic Techniques for Reaction Monitoring

Spectroscopic Technique Information Gained Application Context
FTIR/Raman Spectroscopy Concentration of reactants, products, and intermediates; functional group changes. Real-time monitoring in batch or flow reactors. americanpharmaceuticalreview.com
FlowNMR Spectroscopy Detailed structural information, quantification of all species. rsc.org Elucidation of complex reaction mechanisms and kinetics.
Mass Spectrometry (e.g., EESI-MS) Identification of intermediates, reaction endpoint determination. researchgate.netwikipedia.org On-line validation of proposed reaction pathways. wikipedia.org

Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. americanpharmaceuticalreview.com These tools can be applied to this compound to accelerate research and development. ML models can be trained on existing chemical reaction data to predict the outcomes of novel transformations, including reaction yields and regioselectivity, thereby reducing the need for extensive experimental screening. nsf.govacs.org

Q & A

Q. Critical Factors :

  • Catalysts : Transition metals (e.g., Pd) enhance coupling reactions, while Brønsted acids (e.g., H₂SO₄) optimize esterification .
  • Temperature : Low temperatures (−78°C to 0°C) minimize side reactions during oxidation; room temperature suffices for esterification .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

Answer:
Spectroscopy :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ ~9-10 ppm) and ring strain via coupling constants (e.g., J vicinal > 5 Hz for cyclobutane) .
  • IR : Confirms carbonyl groups (ester C=O at ~1720 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

Q. Crystallography :

  • X-ray Diffraction : Resolves bond lengths/angles and ring puckering using SHELX for refinement . Mercury CSD visualizes packing patterns and intermolecular interactions (e.g., H-bonding with formyl groups) .
  • ORTEP-3 : Generates thermal ellipsoid diagrams to assess conformational flexibility .

How does the puckered conformation of the cyclobutane ring affect the compound's reactivity and interaction with biological targets?

Answer:
Cyclobutane’s non-planar (puckered) geometry introduces ring strain (~110 kJ/mol) and electronic polarization , influencing:

  • Reactivity : Enhanced susceptibility to ring-opening via nucleophilic attack or photochemical cleavage .
  • Biological Interactions : Puckering alters steric bulk, modulating binding to enzymes/receptors. For example, the formyl group’s orientation impacts hydrogen-bonding with active sites .

Q. Methodological Analysis :

  • Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) from crystallographic data to correlate conformation with activity .
  • Molecular Dynamics : Simulate ring flexibility to predict interaction landscapes .

What methodologies are employed to assess the biological activity of this compound in drug discovery research?

Answer:

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., protease assays) to quantify target affinity .
  • Molecular Docking : Predict binding modes with targets (e.g., kinases) using software like AutoDock, validated by mutagenesis studies .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing formyl with ketone) to identify pharmacophoric features .

Q. Data Interpretation :

  • Cross-reference crystallographic data (e.g., protein-ligand co-crystals) with docking results to resolve false positives .

How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's molecular geometry?

Answer:
Stepwise Validation :

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with X-ray data .

Torsional Analysis : Use Mercury CSD to overlay experimental and computed structures, identifying deviations >0.1 Å .

Solvent Correction : Apply implicit solvent models (e.g., PCM) to simulations if discrepancies arise from crystal-packing effects .

Q. Case Study :

  • If NMR shows unexpected diastereotopic proton splitting, re-optimize computational models with explicit solvent molecules (e.g., water) to mimic experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.